
2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the chlorination of a benzamide core and subsequent thiazole ring formation. Researchers have employed various synthetic routes to access this molecule, optimizing yields and purity. Notably, the 2-chloro-N-(4-fluorophenyl)benzamide variant has also been studied .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide reveals its complexity. The central benzamide scaffold is flanked by a thiazole ring and a fluorophenyl group. The chlorine atom at position 2 adds further diversity. This arrangement influences its biological interactions and reactivity .
Chemical Reactions Analysis
The compound participates in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. These reactions impact its stability, solubility, and bioavailability. Researchers have explored its behavior under different conditions, shedding light on its reactivity profile .
Scientific Research Applications
Antimicrobial Activity
Compounds with the thiazole nucleus, like the one , have been studied for their potential as antimicrobial agents. They can exhibit antimicrobial activity by blocking the biosynthesis of bacterial lipids or through other mechanisms against various bacterial species . This makes them valuable in the development of new antimicrobial drugs, especially in the face of rising antibiotic resistance.
Anticancer Activity
Thiazole derivatives have shown promise in anticancer research, particularly against breast cancer cell lines such as MCF7. They can be compared to standard drugs like 5-fluorouracil in their efficacy. The compound’s ability to inhibit cancer cell proliferation makes it a candidate for further study as a potential chemotherapeutic agent .
Molecular Modelling
The molecular structure of thiazole derivatives allows for molecular modelling studies, which are crucial in drug design. These studies help in understanding the binding mode of active compounds with receptors, which is essential for rational drug designing .
Analgesic and Anti-inflammatory Activities
Some derivatives of the compound have shown significant analgesic and anti-inflammatory activities. This suggests potential applications in the development of new pain relief and anti-inflammatory medications .
Antitumor Properties
The thiazole nucleus is reported to have antitumor activities. This includes the potential to treat malignancies caused by abnormalities in cells, whether due to inherited genes or external exposure to chemicals and radiations .
Pharmacological Diversity
The structural diversity of thiazole derivatives lends itself to a wide range of pharmacological applications. This includes, but is not limited to, antimetabolite, antihypertensive, antileishmanial, antituberculostatic, and anticonvulsant activities. The compound’s versatility in medicinal chemistry makes it a valuable scaffold for developing various therapeutic agents .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations of the thiazole ring, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Given the broad biological activities of thiazole derivatives, it can be inferred that multiple pathways may be affected, leading to their diverse therapeutic outcomes .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
2-chloro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2OS/c23-17-10-4-1-7-14(17)21(27)25-19-12-6-3-9-16(19)20-13-28-22(26-20)15-8-2-5-11-18(15)24/h1-13H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVTILVMSNPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)
![(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B2908169.png)
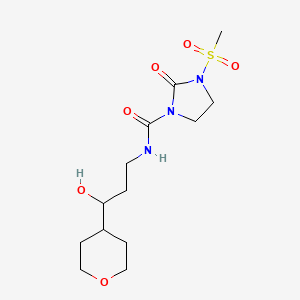
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2908171.png)
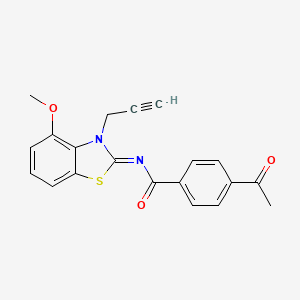
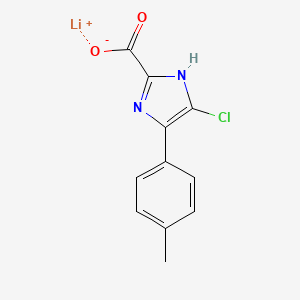
![4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2908176.png)
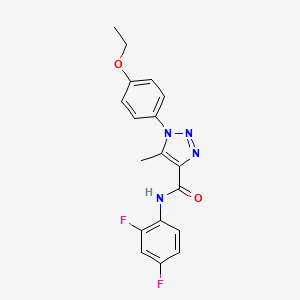
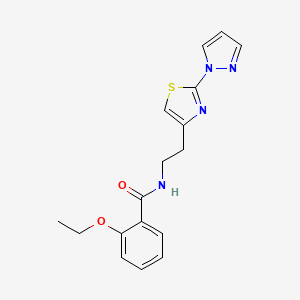
![N1-(1-methoxypropan-2-yl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2908179.png)
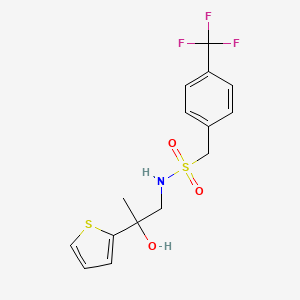
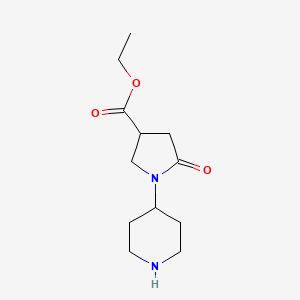
![N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxamide](/img/structure/B2908185.png)
![N-butyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2908186.png)